BDP TR carboxylic acid
Overview
Description
BDP TR carboxylic acid is a derivative of the borondipyrromethene dye, known for its bright and photostable properties. This compound is primarily used in the ROX channel, which is a specific fluorescence channel. It is moderately hydrophobic and has a relatively long lifetime of the excited state, making it suitable for various fluorescence applications .
Preparation Methods
The preparation of BDP TR carboxylic acid involves the incorporation of a carboxylic acid functional group into the borondipyrromethene dye. One common method is through Steglich esterification, which allows the conjugation of the carboxylic acid group with alcohols. This reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Chemical Reactions Analysis
BDP TR carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
BDP TR carboxylic acid is widely used in scientific research due to its fluorescence properties. Some of its applications include:
Mechanism of Action
The mechanism of action of BDP TR carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. The carboxylic acid group allows for conjugation with various molecules, enabling targeted labeling and detection. The fluorescence properties are attributed to the borondipyrromethene core, which provides high quantum yield and photostability .
Comparison with Similar Compounds
BDP TR carboxylic acid is unique due to its combination of bright fluorescence, photostability, and versatility in conjugation. Similar compounds include:
BDP TR amine: Contains a free amine group for conjugation with electrophilic reagents.
BDP TR azide: Used for copper-catalyzed and copper-free click chemistry conjugation.
BDP TR NHS ester: Suitable for conjugation with proteins and peptides.
BDP TR hydrazide: Used for labeling carbonyl compounds.
These compounds share the borondipyrromethene core but differ in their functional groups, which provide specific reactivity and applications .
Properties
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BF2N2O3S/c23-22(24)25-15(12-16-6-10-19(26(16)22)20-2-1-11-30-20)5-9-18(25)14-3-7-17(8-4-14)29-13-21(27)28/h1-12H,13H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGJJBJMKBGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BF2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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